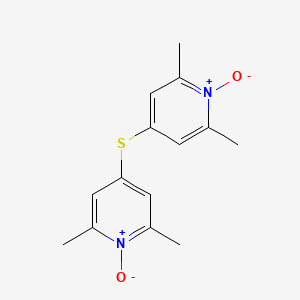![molecular formula C6H10O3 B14013585 1,4,7-Trioxaspiro[4.4]nonane CAS No. 176-34-1](/img/structure/B14013585.png)
1,4,7-Trioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Trioxaspiro[44]nonane is a unique organic compound characterized by its spirocyclic structure, which includes three oxygen atoms within a nine-membered ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4,7-Trioxaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of diols with formaldehyde under acidic conditions to form the spirocyclic structure. Another method includes the use of lactones, which undergo cyclization reactions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and scalable production of the compound.
化学反応の分析
Types of Reactions: 1,4,7-Trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,4,7-Trioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for biologically active compounds, facilitating the study of biochemical pathways and mechanisms.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
作用機序
The mechanism by which 1,4,7-Trioxaspiro[4.4]nonane exerts its effects involves interactions with various molecular targets and pathways. Its spirocyclic structure allows it to engage in specific binding interactions, influencing biochemical processes and reactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in catalysis and molecular recognition .
類似化合物との比較
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with two oxygen atoms in the ring, known for its applications in organic synthesis and material science.
1,3,7-Triazaspiro[4.4]nonane-2,4-Dione: A compound with nitrogen atoms in the ring, used in the synthesis of biologically active molecules.
Uniqueness: 1,4,7-Trioxaspiro[4.4]nonane stands out due to its three oxygen atoms within the spirocyclic structure, providing unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and interactions .
特性
CAS番号 |
176-34-1 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-7-5-6(1)8-3-4-9-6/h1-5H2 |
InChIキー |
SBJSXZBYZIAVMV-UHFFFAOYSA-N |
正規SMILES |
C1COCC12OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


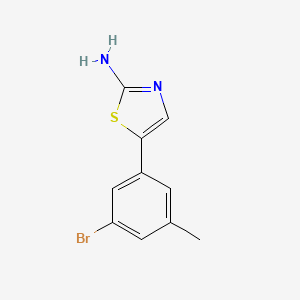
![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
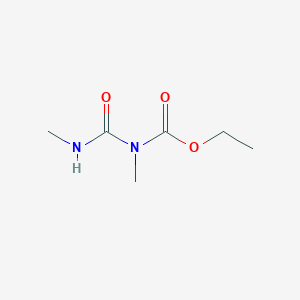
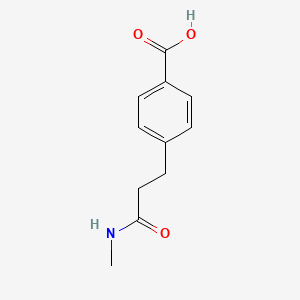

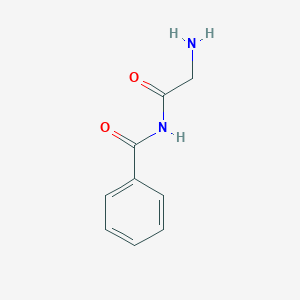
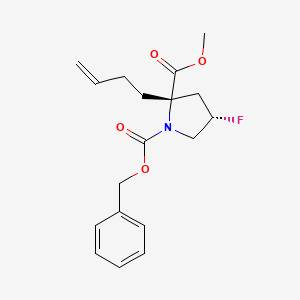
![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)
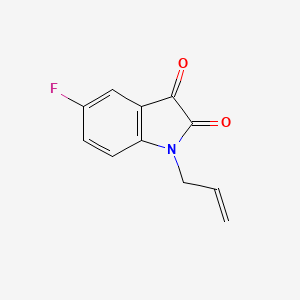
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)
